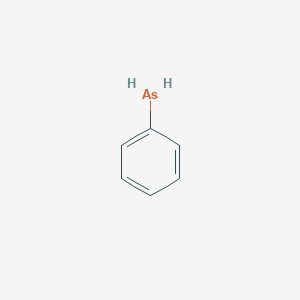
Phenylarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylarsine, also known as this compound oxide, is an organometallic compound with the empirical formula C₆H₅AsO. It contains a phenyl group and an oxygen atom both bonded to an arsenic atom. Despite its simple empirical formula, this compound oxide does not contain an As=O double bond. Instead, it forms a cyclic oligomer, typically crystallizing as a tetramer, cyclo-(PhAsO)₄ .
Preparation Methods
Phenylarsine oxide can be synthesized through various methods. One common synthetic route involves the reaction of this compound dichloride with water. The reaction conditions typically include a controlled temperature and the presence of a base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Phenylarsine oxide undergoes several types of chemical reactions, including:
Oxidation: this compound oxide can be oxidized to form phenylarsinic acid.
Reduction: It can be reduced to this compound hydride.
Substitution: this compound oxide can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phenylarsine oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which phenylarsine oxide exerts its effects involves its high affinity for sulfur atoms in thiols. This affinity allows it to form stable complexes with vicinal cysteine residues in proteins, disrupting their function. In biological systems, this can lead to the inhibition of protein tyrosine phosphatases and the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptosis-related proteins .
Comparison with Similar Compounds
Phenylarsine oxide can be compared with other organoarsenic compounds such as:
Arsenic trioxide (As₂O₃): Used in the treatment of acute promyelocytic leukemia.
Dimethylarsinic acid: Used as a herbicide.
Monomethylarsonic acid: Also used as a herbicide.
This compound oxide is unique due to its specific structure and high affinity for thiols, making it particularly useful in biochemical research and as a reducing agent in industrial applications .
Properties
CAS No. |
822-65-1 |
|---|---|
Molecular Formula |
C6H7As |
Molecular Weight |
154.04 g/mol |
IUPAC Name |
phenylarsane |
InChI |
InChI=1S/C6H7As/c7-6-4-2-1-3-5-6/h1-5H,7H2 |
InChI Key |
OHFDBBFDFZXHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[AsH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















